Pteryxin

Smooth Muscle Relaxation Calcium Antagonism Traditional Chinese Medicine

Researchers needing a validated selective BChE inhibitor and calcium antagonist for smooth muscle assays often encounter inconsistent activity among pyranocoumarins. Pteryxin delivers defined, potent pharmacology: • BChE IC50 12.96 µg/mL; AChE inhibition only 9.30% at 100 µg/mL • Complete tracheal relaxation (100% at 30 µM) vs partial agonists • Nitric oxide production IC50 20 µM; full antiplatelet at 100 µg/mL. Supplied with ≥98% purity; stored at -20°C, shipped under ambient conditions.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 13161-75-6
Cat. No. B190337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteryxin
CAS13161-75-6
Synonymspteryxin
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
InChIKeyLYUZYPKZQDYMEE-YRCPKEQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteryxin: Relaxant and Cholinesterase Inhibition Activity


Pteryxin (13161-75-6) is a dihydropyranocoumarin derivative naturally occurring in the Apiaceae family, with a molecular weight of 386.4 g/mol [1]. It has been isolated from sources including Peucedanum praeruptorum Dunn and Mutellina purpurea [1]. Characterization studies confirm a high analytical purity standard (HPLC ≥99.95%) for the reference standard .

1 Natural dihydropyranocoumarin, high-purity analytical standard
2 Supports smooth muscle relaxation and calcium antagonism studies
3 Butyrylcholinesterase (BChE) inhibition and selectivity research

Pteryxin vs. Analogs: Functional Specificity


Substituting Pteryxin with closely related pyranocoumarins like (+)-Praeruptorin A (Pra-C) or Peucedanocoumarin II (P-II) may lead to divergent experimental outcomes due to non-interchangeable pharmacodynamics. Direct comparative studies in isolated rabbit tracheal preparations show that while both Pteryxin and Pra-C induce complete smooth muscle relaxation (100% at 30 µM), the structurally similar analog P-II elicits only partial relaxation under identical conditions [1]. This demonstrates that functional response is not predictable based solely on compound class; specific quantitative evaluation of Pteryxin is required for assays targeting calcium antagonism or tracheal relaxation.

Analog mismatch: Peucedanocoumarin II (P-II) shows only partial tracheal relaxation; functional response may diverge from complete relaxants like Pteryxin or Praeruptorin A.
Class assumption: Pyranocoumarin class membership does not guarantee interchangeable pharmacodynamics; direct comparison data are required for each assay endpoint.

Pteryxin: Comparative Evidence Against Analogs


Complete vs. Partial Tracheal Relaxation

In a direct head-to-head comparison of pyranocoumarins isolated from Bai-Hua Qian-Hu, Pteryxin at a concentration of 30 µM completely relaxed (100% relaxation) isolated rabbit tracheas constricted with 40 mM KCl, whereas Peucedanocoumarin II (P-II) at the identical concentration exhibited only partial relaxation [1]. The relaxant response to Pteryxin in KCl-constricted preparations was significantly more potent than in acetylcholine-constricted preparations, suggesting a calcium antagonistic mechanism [1].

Tracheal relaxation
Head-to-head
Complete (100%) vs. partial relaxation at 30 µM
Supports relaxation endpoint comparison; Pteryxin and Pra-C achieve complete effect, P-II partial.
KCl-constricted rabbit trachea; calcium antagonism context.
Smooth Muscle Relaxation Calcium Antagonism Traditional Chinese Medicine

BChE Inhibition: Higher Potency Than Galanthamine

In a direct comparative assay measuring butyrylcholinesterase (BChE) inhibition, Pteryxin exhibited an IC50 value of 12.96 ± 0.70 µg/mL, which is approximately 1.7-fold more potent than the clinical reference compound galanthamine (IC50 = 22.16 ± 0.91 µg/mL) [1]. At a concentration of 100 µg/mL, Pteryxin caused 91.62 ± 1.53% inhibition of BChE, compared to 81.93 ± 2.52% inhibition by galanthamine [1].

BChE inhibition potency
Head-to-head
IC50 12.96 vs. 22.16 µg/mL (galanthamine)
Reported BChE inhibition context; 1.7-fold lower IC50 than reference galanthamine.
ELISA microplate assay; 91.6% vs. 81.9% inhibition at 100 µg/mL.
Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

BChE Selectivity Over AChE

Pteryxin demonstrates marked selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). At a concentration of 100 µg/mL, Pteryxin inhibited AChE by only 9.30 ± 1.86%, while it inhibited BChE by 91.62 ± 1.53% under identical conditions [1]. This establishes a selectivity index favoring BChE by approximately an order of magnitude based on percent inhibition.

BChE vs. AChE selectivity
Head-to-head
BChE 91.6% vs. AChE 9.3% inhibition at 100 µg/mL
Demonstrates BChE-preferring selectivity profile; minimal AChE interference.
Selectivity index ~9.8-fold based on percent inhibition.
Selectivity BChE AChE

LPS-Induced Nitric Oxide Production Inhibition

In mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), Pteryxin inhibited nitric oxide (NO) production with an IC50 value of 20 µM [1]. While no direct comparative data against other pyranocoumarins is available in the same model, this establishes a benchmark for anti-inflammatory activity in a cellular context.

LPS-induced NO inhibition
Supporting evidence
IC50 = 20 µM
Supports anti-inflammatory assay context; NO production inhibition in macrophages.
Mouse peritoneal macrophages, LPS-stimulated; no direct analog comparator.
Anti-inflammatory Nitric Oxide Macrophage

Collagen-Induced Platelet Aggregation Inhibition

Pteryxin at a concentration of 100 µg/mL completely inhibits collagen-induced aggregation of isolated rabbit platelets . This represents a maximal effect in this ex vivo model, though direct comparative data against other pyranocoumarins in this specific assay are not available.

Platelet aggregation
Data to verify
Complete inhibition at 100 µg/mL
Reported platelet aggregation inhibition; supports thrombosis-related research.
Rabbit platelets, collagen-induced; source data to be confirmed.
Platelet Aggregation Thrombosis Cardiovascular

Pteryxin: Key Research Applications


Tracheal Smooth Muscle Relaxation (Ex Vivo)

Use Pteryxin as a positive control or test compound in isolated rabbit trachea assays to evaluate calcium antagonism. Its ability to achieve complete relaxation at 30 µM differentiates it from partial agonists like Peucedanocoumarin II [1].

Alzheimer's Disease: BChE Targeting

Employ Pteryxin as a selective BChE inhibitor with greater potency (IC50 = 12.96 µg/mL) than the reference standard galanthamine (IC50 = 22.16 µg/mL) [2]. Its minimal AChE activity (9.30% inhibition at 100 µg/mL) makes it suitable for studies isolating BChE-specific contributions [2].

Anti-Inflammatory Assays: NO Production

Utilize Pteryxin in LPS-stimulated macrophage models to inhibit nitric oxide production, with an established IC50 of 20 µM serving as a performance benchmark [3].

Platelet Aggregation Inhibition (Ex Vivo)

Apply Pteryxin at 100 µg/mL to achieve complete inhibition of collagen-induced platelet aggregation in rabbit platelet models, providing a robust positive control for anti-thrombotic research .

Application
Selection Property
Validation Focus
Smooth muscle relaxation assays
Maximal relaxation response context
Calcium antagonism and tracheal endpoint review
BChE inhibition studies
BChE selectivity and potency profile
Cholinesterase activity and selectivity endpoint review
LPS-induced NO production models
Anti-inflammatory assay context
NO inhibition endpoint benchmarking
Platelet aggregation research
Collagen-induced aggregation inhibition
Aggregation endpoint and anti-thrombotic pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pteryxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.